molecular formula C16H26N2O5 B7781699 1-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid CAS No. 955962-98-8

1-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid

Cat. No.: B7781699
CAS No.: 955962-98-8
M. Wt: 326.39 g/mol
InChI Key: RDAQBVAZAMAEFV-GFCCVEGCSA-N
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Description

®-1-(1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring and a pyrrolidine ring, both of which are functionalized with carboxylic acid and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling of the Rings: The pyrrolidine and piperidine rings are coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine and piperidine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butoxycarbonyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butoxycarbonyl group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

    Catalysis: It can be used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.

Biology

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving proteases.

    Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein function and structure.

Medicine

    Drug Development: The compound is of interest in drug development due to its potential as a pharmacophore in the design of new therapeutic agents.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It can be used in the development of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of ®-1-(1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid: The enantiomer of the compound with similar structural properties but different stereochemistry.

    1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: A simpler compound with only the pyrrolidine ring and tert-butoxycarbonyl group.

    Piperidine-4-carboxylic acid: A simpler compound with only the piperidine ring and carboxylic acid group.

Uniqueness

®-1-(1-(tert-butoxycarbonyl)pyrrolidine-2-carbonyl)piperidine-4-carboxylic acid is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)18-8-4-5-12(18)13(19)17-9-6-11(7-10-17)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQBVAZAMAEFV-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118249
Record name 1-[[(2R)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955962-98-8
Record name 1-[[(2R)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955962-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[(2R)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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